Cas no 5262-25-9 (5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole)
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Chemical and Physical Properties
Names and Identifiers
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- Isoxazole,5-(bromomethyl)-3-(4-fluorophenyl)-
- 5-(BROMO METHYL)-3-(4-FLUORO PHENYL) ISOXAZOLE
- 5-(bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole
- 5-bromomethyl-3-(4-fluorophenyl)isoxazole
- 5-bromomethyl-3-(4-fluoro-phenyl)-isoxazole
- AB27224
- AC1Q4M7K
- CTK4J6196
- SureCN102268
- SCHEMBL102268
- DTXSID80605673
- AKOS009292435
- EN300-38958
- 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole, AldrichCPR
- A829176
- 5262-25-9
- CS-0453275
- Isoxazole, 5-(bromomethyl)-3-(4-fluorophenyl)-
- Z381782380
- MFCD06738490
- 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole
- AS-35569
- 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
-
- MDL: MFCD06738490
- Inchi: 1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2
- InChI Key: KTDCTRAYVOBOLV-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C2C=CC(=CC=2)F)=NO1
Computed Properties
- Exact Mass: 254.97000
- Monoisotopic Mass: 254.96950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.557
- PSA: 26.03000
- LogP: 3.37560
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338;P310
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50598-0.25/G |
5-(BROMOMETHYL)-3-(4-FLUOROPHENYL)ISOXAZOLE |
5262-25-9 | 95% | 0.25g |
$171 | 2023-09-17 | |
| AstaTech | 50598-1/G |
5-(BROMOMETHYL)-3-(4-FLUOROPHENYL)ISOXAZOLE |
5262-25-9 | 95% | 1g |
$428 | 2023-09-17 | |
| AstaTech | 50598-5/G |
5-(BROMOMETHYL)-3-(4-FLUOROPHENYL)ISOXAZOLE |
5262-25-9 | 95% | 5g |
$1285 | 2023-09-17 | |
| TRC | B870340-25mg |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole |
5262-25-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B870340-50mg |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole |
5262-25-9 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B870340-250mg |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole |
5262-25-9 | 250mg |
$ 320.00 | 2022-06-06 | ||
| abcr | AB306001-1 g |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole; . |
5262-25-9 | 1g |
€452.00 | 2023-06-21 | ||
| abcr | AB306001-2,5 g |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole; . |
5262-25-9 | 2,5 g |
€1,195.00 | 2022-03-03 | ||
| abcr | AB306001-5 g |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole; . |
5262-25-9 | 5g |
€1408.60 | 2023-06-21 | ||
| abcr | AB306001-1g |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole; . |
5262-25-9 | 1g |
€452.00 | 2025-04-18 |
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Suppliers
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole
Recent Advances in the Study of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9) in Chemical Biology and Pharmaceutical Research
5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole (CAS: 5262-25-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the creation of novel therapeutic agents with enhanced efficacy and reduced side effects. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential clinical implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole in the synthesis of selective COX-2 inhibitors. The compound's bromomethyl group was leveraged to introduce various pharmacophores, resulting in derivatives with significant anti-inflammatory activity and minimal gastrointestinal toxicity. This work underscores the compound's potential in designing safer nonsteroidal anti-inflammatory drugs (NSAIDs), addressing a critical need in pain management therapies.
Another groundbreaking application was reported in Bioorganic & Medicinal Chemistry Letters, where 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole served as a precursor for developing potent kinase inhibitors. The fluorophenyl moiety was found to enhance binding affinity to target proteins, while the isoxazole ring contributed to metabolic stability. These findings are particularly relevant for cancer drug discovery, as the synthesized compounds showed promising activity against resistant tumor cell lines in preclinical models.
The compound's mechanism of action was further elucidated in a recent ACS Chemical Biology publication, which employed advanced crystallographic techniques to characterize its interactions with biological targets. The study revealed that 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole derivatives can induce conformational changes in target proteins, leading to selective inhibition of disease-associated pathways. This structural insight provides a valuable framework for rational drug design in precision medicine applications.
From a synthetic chemistry perspective, innovative methodologies have emerged for the efficient production of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole. A 2024 Organic Process Research & Development article described a continuous flow process that improves yield and purity while reducing environmental impact. This technological advancement addresses scalability challenges, facilitating the compound's transition from laboratory research to industrial pharmaceutical production.
Looking forward, the unique chemical properties of 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole position it as a valuable tool in drug discovery pipelines. Its structural flexibility allows for diverse modifications, enabling researchers to explore new chemical space for therapeutic development. Current investigations are expanding its applications to neurodegenerative diseases and antimicrobial resistance, reflecting the compound's broad potential in addressing pressing medical challenges.
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